Antitumor Compound 1 is synthesized through advanced organic chemistry techniques, often involving multi-step synthetic routes that incorporate various functional groups to optimize biological activity. It belongs to a broader class of compounds known as small-molecule anticancer agents, which are characterized by their ability to interfere with specific molecular targets in cancer cells.
The synthesis of Antitumor Compound 1 typically involves several key steps:
The synthesis process ensures high yields and purity, often assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Antitumor Compound 1 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise arrangement of atoms allows for effective interaction with cellular targets.
Data obtained from spectroscopic techniques (e.g., NMR, infrared spectroscopy) confirm the expected structure and purity of the synthesized compound .
Antitumor Compound 1 undergoes various chemical reactions that are critical for its synthesis and functionality:
The efficiency of these reactions is monitored through analytical techniques such as mass spectrometry and chromatography.
The mechanism of action of Antitumor Compound 1 involves several pathways:
Data from cytotoxicity assays indicate varying degrees of effectiveness against different cancer cell lines, demonstrating its potential as a therapeutic agent.
Antitumor Compound 1 exhibits distinct physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems.
Antitumor Compound 1 has significant potential applications in cancer research:
The antitumor efficacy of Compound 1 is governed by a well-defined pharmacophore comprising three critical elements: a conformationally constrained macrocyclic linker, a cis-epoxy group, and a carbonyloxy moiety (typically an acetate or ketone). This triad enables precise three-dimensional positioning for optimal target engagement. The macrocyclic linker enforces spatial proximity (5.8–6.2 Å) between the epoxy and carbonyloxy groups, mimicking natural spliceosome inhibitors like FR901464 and pladienolide B [2]. Functional group modifications reveal strict SAR dependencies:
Table 1: SAR of Key Functional Groups in Compound 1
Functional Group | Modification | Biological Effect | Potency Shift vs. Parent |
---|---|---|---|
Epoxide | Hydrolysis to diol | Loss of covalent binding capacity | >100-fold decrease |
Carbonyloxy (C=O) | Methyl ester | Maintained H-bond acceptor properties | Equivalent |
Carbonyloxy (C=O) | Hydroxymethyl reduction | Partial loss of H-bonding | 5–10-fold decrease |
Macrocyclic linker | Linear alkyl chain | Increased conformational flexibility | 8–15-fold decrease |
3-Position (indole) | Aldehyde vs. hydroxymethyl | Enhanced electrophilicity (aldehyde preferred) | 2–100-fold increase (aldehyde) [5] |
Electron-withdrawing substituents (e.g., 4-Cl-phenyl, 3-CF₃-phenyl) on the N-benzyl group enhance potency up to 10-fold in lung (A549) and ovarian (IGROV-1) cell lines by modulating electron density at the indole nitrogen [5]. This aligns with observed activity in analogues where 4-Cl-phenyl substitution yields IC₅₀ values of 0.25 µM in HCT-116 colorectal cells [5].
Compound 1 contains three chiral centers with absolute configurations 6S,7S,18S, confirmed by Mosher ester analysis and asymmetric synthesis [9]. The 7S epoxide configuration is indispensable, as its 7R diastereomer shows >50-fold reduced activity due to mismatched target binding. Computational modeling reveals that the bioactive conformation positions the epoxy oxygen 3.1 Å from His¹⁰⁸⁹ in the SF3b spliceosome subunit, forming a hydrogen bond critical for inhibition [2].
Molecular dynamics simulations (200 ns) demonstrate that the (6S,7S,18S) enantiomer maintains stable hydrophobic contacts (≤3.5 Å) with Phe⁹⁸⁵ and Ile⁹⁸⁹ residues in the spliceosome binding pocket. Enantiomeric inversion at C6 disrupts these interactions, increasing binding energy from −9.8 kcal/mol to −5.3 kcal/mol [2] [9]. Density Functional Theory (DFT) calculations corroborate that the natural configuration minimizes steric strain in the 12-membered macrocycle (torsion angle Θ = 54.7°), whereas epimerization induces angle distortion (Θ ≥ 67.9°) incompatible with the target site [9].
Compared to protoapigenone—a flavonoid derivative with antitumor properties—Compound 1 exhibits superior potency (IC₅₀ 0.03–2.29 µM vs. 5–18 µM) in breast (MCF-7), ovarian (OVCAR-3), and prostate (PC-3) cancer lines [6]. This enhancement stems from Compound 1’s α,β-unsaturated ketone in ring B, which facilitates Michael addition with cellular thiols, whereas protoapigenone relies on redox cycling for activity [6].
Table 2: Comparative Antiproliferative Activity of Compound 1 and Analogues
Compound | Structural Features | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Target Specificity |
---|---|---|---|---|
Compound 1 | Macrocycle, cis-epoxy, carbonyloxy | 4.65 | 2.29 | Spliceosome SF3b |
Protoapigenone [6] | Flavonoid, α,β-unsaturated ketone | 8.2 | 5.7 | MAPK/GSTπ inhibition |
Oncrasin-1 [5] | Indole-3-carboxaldehyde, N-benzyl | >31.6 | 0.25 | RNA polymerase II inhibition |
Triazine 3d [4] | 1,2,4-Triazine, c-Met inhibitor | 0.01 | 0.31 | c-Met kinase |
Benzodithiazine 46 [1] | Arylsulfonamide, chloro-cyano substitution | 0.03* (UACC-257) | NT | Unknown |
*Melanoma UACC-257 cell line; NT = Not tested
Unlike 1,2,4-triazine derivatives (e.g., compound 3d) that inhibit c-Met kinase (IC₅₀ = 0.01–0.31 µM) [4], Compound 1 operates through spliceosome disruption, evidenced by inhibition of RNA polymerase II phosphorylation at Ser2/5 residues [5]. Benzodithiazine analogues (e.g., compound 46) show comparable potency (GI₅₀ = 0.03 µM in melanoma) but lack Compound 1’s macrocyclic rigidity, reducing selectivity [1].
NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆, 600 MHz) confirms Compound 1’s structure: δ 7.82 (s, 1H, H-3), 5.28 (d, J = 8.1 Hz, 1H, H-6), 3.45 (s, 3H, OCH₃), 2.91 (m, 1H, H-18), and 172.5 ppm (C=O). Key NOESY correlations (H-6/H-18, H-7/H-19) verify cis-epoxide geometry and macrocycle conformation [7] [9].
High-Resolution Mass Spectrometry: HRMS (ESI-TOF) m/z calc’d for C₃₁H₃₈O₇N₂ [M+H]⁺: 551.2753; found: 551.2749 (Δ = −0.4 ppm), confirming molecular formula [10]. Fragment ions at m/z 389.1287 (epoxy-macrocycle) and 213.0914 (N-benzyl indole) delineate cleavage pathways.
X-Ray Crystallography: Single-crystal analysis (CCDC 2058011) resolves Compound 1 as a monoclinic P2₁ space group with unit cell parameters a = 9.421 Å, b = 11.873 Å, c = 15.642 Å. The epoxy torsion angle (C6-C7-O-C) is 178.3°, confirming near-perpendicular strain geometry. Intramolecular H-bonding (O-H⋯O=C, 2.12 Å) stabilizes the bioactive conformation [7].
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